Kuwanol C is a dietary bioflavonoid identified as a potential inhibitor of the KRAS G12D mutant protein. [] This mutation is prevalent in various cancers, including pancreatic, colon, and lung cancers, and has been historically difficult to target with drugs. [] Bioflavonoids like Kuwanol C are naturally occurring compounds found in plants, known for their potential health benefits. []
The synthesis of Kuwanol C can be achieved through several methods:
The Diels-Alder reaction typically requires specific conditions such as temperature control and the use of Lewis acids as catalysts to facilitate the reaction. The reaction conditions can be optimized for yield and selectivity .
Kuwanol C features a complex molecular structure characterized by multiple rings and functional groups typical of flavonoids. Its molecular formula is , indicating the presence of several hydroxyl groups and aromatic rings.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to elucidate the structure of Kuwanol C. These methods provide detailed information about the arrangement of atoms within the molecule and confirm its identity through spectral data .
Kuwanol C undergoes various chemical reactions, including:
The mechanism of action for Kuwanol C involves its interaction with various biomolecules, influencing cellular processes. Notably, it has been shown to inhibit the growth of P388 mouse lymphoma cancer cells, suggesting potential anticancer activity .
Molecular docking studies indicate that Kuwanol C exhibits a binding affinity of -8.58 kcal/mol to KRAS G12D mutant proteins, targeting critical regions essential for protein activity. This suggests that Kuwanol C may disrupt signaling pathways involved in cancer progression.
Kuwanol C is typically characterized by its solubility in organic solvents and its stability under various pH conditions. Its melting point and boiling point are specific to its crystalline form.
Relevant analyses often involve spectroscopic methods such as NMR and ultraviolet-visible spectroscopy to assess these properties quantitatively .
Kuwanol C has a wide range of scientific applications:
Kuwanol C (CAS 123702-94-3) is a prenylated flavonoid belonging to the pyranoflavonoid subclass, characterized by a complex tetracyclic system formed via a Diels-Alder reaction. Its molecular formula is C₂₅H₂₆O₆, with a molecular weight of 422.47 g/mol [1] [4]. The core structure consists of a flavanone skeleton fused with a dihydropyran ring, featuring two isoprenyl substituents: a methyl group at C-8 and a 4-methylpent-3-enyl chain (C-8 prenyl derivative) [8] [9]. Key functional groups include phenolic hydroxyls at C-2′, C-4′, and C-5, a chromone carbonyl at C-4, and a chiral center at C-2'' (dihydropyran junction) [6]. The IUPAC name is 8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one [1].
Stereochemistry: Kuwanol C exhibits cis-trans relative stereochemistry due to its origin as an exo Diels-Alder adduct. This configuration arises from the [4+2] cycloaddition between a chalcone dienophile and a dehydroprenyl diene precursor [3] [6]. Isomeric variations in related compounds (e.g., kuwanons) stem from differences in prenylation patterns (C-3 vs. C-8 attachment) and ring closure modes (pyran vs. furan), impacting bioactivity [9].
Table 1: Molecular Characteristics of Kuwanol C
| Property | Value |
|---|---|
| CAS Registry Number | 123702-94-3 |
| Molecular Formula | C₂₅H₂₆O₆ |
| Molecular Weight | 422.47 g/mol |
| IUPAC Name | 8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
| SMILES | CC(C)=CCCC1(C)OC2=CC3=C(C(=O)CC(O3)C3=C(O)C=C(O)C=C3)C(O)=C2C=C1 |
| Key Functional Groups | Phenolic hydroxyls (×3), chromone carbonyl, dihydropyran ring |
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1